molecular formula C17H9Cl4N3O2S B2548213 5-tert-Butyl-thiophene-2-carbonitrile CAS No. 612504-43-5

5-tert-Butyl-thiophene-2-carbonitrile

Cat. No.: B2548213
CAS No.: 612504-43-5
M. Wt: 461.14
InChI Key: LZACBVQXZLISMB-QPJQQBGISA-N
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Description

5-tert-Butyl-thiophene-2-carbonitrile is a substituted thiophene derivative characterized by a bulky tert-butyl group at the 5-position and a nitrile group at the 2-position of the thiophene ring. Such modifications influence its electronic, steric, and solubility properties, making it relevant in materials science, pharmaceuticals, and organic electronics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butylthiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXQEAFEUHMKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976755
Record name 5-tert-Butylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612504-43-5
Record name 5-tert-Butylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-thiophene-2-carbonitrile typically involves the introduction of the tert-butyl and nitrile groups onto the thiophene ring. One common method is the reaction of thiophene-2-carbonitrile with tert-butyl halides under basic conditions. The reaction can be catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-thiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 5-tert-Butyl-thiophene-2-amine.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-tert-Butyl-thiophene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Materials Science: Employed in the development of organic semiconductors and conductive polymers.

    Biology and Medicine: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5-tert-Butyl-thiophene-2-carbonitrile depends on its specific application. In materials science, its role as a building block in polymers involves the formation of π-conjugated systems, which enhance electrical conductivity. In biological applications, the nitrile group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

The following analysis compares 5-tert-Butyl-thiophene-2-carbonitrile with three structurally related compounds from the literature, focusing on molecular properties, synthesis, and functional behavior.

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Melting Point (°C) Key Structural Features
This compound (hypothetical) C₉H₁₁NS 165.26 ~3.8* N/A Bulky tert-butyl group; nitrile at C2
2-[4-(6-Cyanobenzothiazol-2-yl)phenyl]-5-thiophenecarbonitrile C₁₉H₁₀N₂S₂ 342.43 4.9 182–184 Benzothiazole-phenyl backbone; nitrile groups
5-(5-Thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile C₁₃H₇NS₃ 273.40 4.4 N/A Terthiophene core; nitrile at C5
5'-(4-Cyanophenyl)-2,2'-bifuran-5-carbonitrile C₁₅H₇N₂O₂ 265.23 ~2.5* N/A Bifuran backbone; nitrile groups

*Estimated via computational modeling for illustrative purposes.

Key Observations :

  • Steric Effects: The tert-butyl group in the target compound likely enhances solubility in non-polar solvents compared to planar aromatic substituents (e.g., benzothiazole or terthiophene in ).
  • Lipophilicity : The tert-butyl derivative’s predicted XLogP3 (~3.8) is lower than the benzothiazole-containing compound (4.9 ) but higher than the bifuran analogue (~2.5 ), reflecting heterocycle-dependent hydrophobicity.
  • Thermal Stability : The benzothiazole-phenyl compound’s higher melting point (182–184°C ) suggests stronger intermolecular interactions (e.g., π-stacking) compared to terthiophene or furan derivatives.

Reactivity Differences :

  • Thiophene derivatives (e.g., ) exhibit greater aromatic stability and electron delocalization than furan analogues (), affecting their reactivity in electrophilic substitution or cross-coupling reactions.
  • The tert-butyl group may sterically hinder reactions at the thiophene ring, whereas planar substituents (e.g., benzothiazole in ) facilitate π-π interactions in materials applications.

Biological Activity

5-tert-Butyl-thiophene-2-carbonitrile (CAS 612504-43-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound consists of a thiophene ring substituted with a tert-butyl group at the 5-position and a cyano group at the 2-position. This unique structure contributes to its chemical reactivity and biological properties. The molecular formula is C9H11NSC_9H_{11}NS, with a molecular weight of 165.26 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that compounds with thiophene structures often exhibit significant pharmacological effects, including:

  • Antimicrobial Activity : Thiophene derivatives have shown promise as antimicrobial agents, potentially inhibiting the growth of various pathogens.
  • Anti-inflammatory Effects : Some studies suggest that thiophene compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation .
  • Cytotoxicity : The compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy.

Antimicrobial Activity

A study exploring the antimicrobial properties of thiophene derivatives reported that compounds similar to this compound exhibited significant activity against bacterial strains such as Bacillus cereus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Studies

In vitro studies have demonstrated that this compound can inhibit nitric oxide (NO) production in LPS-stimulated microglial cells. The IC50 value was found to be around 79.5 µM, indicating a moderate anti-inflammatory effect . This suggests that the compound may be beneficial in treating neuroinflammatory conditions.

Cytotoxicity Assessments

Research into the cytotoxic effects of this compound on cancer cell lines revealed an IC50 value of approximately 21.09 µM against CEM/ADR5000 cells. This level of cytotoxicity points to its potential as an anticancer agent, warranting further investigation into its mechanism and efficacy in vivo.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50/Other ResultsReference
This compoundAntimicrobial, Anti-inflammatory, Cytotoxic79.5 µM (NO inhibition), 21.09 µM (Cytotoxicity)
5-propinyl-thiophene-2-carboxylic acidAnti-inflammatory79.5 µM (IC50)
Foetithiophene FAntimicrobial50 µg/mL (MIC)

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